![molecular formula C19H20FN7O B2819223 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide CAS No. 2319847-85-1](/img/structure/B2819223.png)
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide” is a chemical compound with the molecular formula C17H19FN8 . It has an average mass of 354.385 Da and a monoisotopic mass of 354.171661 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H19FN8), average mass (354.385 Da), and monoisotopic mass (354.171661 Da) . Other specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Anti-Asthmatic Activity
- Synthetic Studies on Condensed-Azole Derivatives: A series of compounds including triazolo[1,5-b]pyridazin-6-yl derivatives were synthesized and evaluated for their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs. Some compounds, notably those with a gem-dialkyl or a cycloalkylidene group, demonstrated potent anti-asthmatic activity (Kuwahara et al., 1997).
Antiproliferative Activity
- Antiproliferative Activity of Triazolo[4,3-b]pyridazine Derivatives: A library of these derivatives showed significant inhibition of the proliferation of endothelial and tumor cells, indicating potential use in cancer treatment (Ilić et al., 2011).
Structural Analysis and Pharmaceutical Importance
- Synthesis and Structure Analysis of Triazolo[4,3-b]pyridazine Compounds: The study emphasized the pharmaceutical importance of heterocyclic compounds like pyridazine analogs, including their structural and energy framework analysis (Sallam et al., 2021).
Antagonist Clinical Candidate
- P2X7 Antagonist Clinical Candidate Discovery: This research involved the development of a dipolar cycloaddition reaction to access novel triazolo[4,5-c]pyridine P2X7 antagonists, with potential therapeutic applications in mood disorders (Chrovian et al., 2018).
Anticancer Activity
- Synthesis of Triazolo[4,3-a]quinolin-Derived Ureas: A series of these derivatives were synthesized and evaluated for anticancer activity, demonstrating significant cytotoxicity against certain cancer cell lines (Reddy et al., 2015).
Selective Estrogen Receptor Degrader and Antagonist
- Development of AZD9833 for ER+ Breast Cancer: The compound AZD9833, a selective estrogen receptor degrader (SERD) and antagonist, was optimized for the treatment of ER+ breast cancer and advanced into clinical trials (Scott et al., 2020).
Anti-HAV Activity
- Activity Against Hepatitis-A Virus: Novel triazolo[4,3‐b]pyridazine derivatives were synthesized and demonstrated promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).
5-HT2 Antagonist Activity
- Bicyclic 1,2,4-Triazol-3(2H)-one Derivatives: These compounds were prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, indicating potential use in treating serotonin-related disorders (Watanabe et al., 1992).
Antibacterial Agents
- Synthesis of Azetidinylquinolones: This study focused on the preparation of azetidinylquinolone compounds and their effectiveness as antibacterial agents, highlighting the importance of stereochemistry in enhancing activity (Frigola et al., 1995).
Zukünftige Richtungen
The future directions for this compound could involve further studies on its synthesis, structure, reactivity, mechanism of action, and pharmacological activities. Compounds with similar structures have shown promising biological activities, suggesting potential applications in drug design, discovery, and development .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
These could potentially include pathways related to cell proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation signaling (in the case of analgesic and anti-inflammatory activity), and various enzymatic pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound, which can impact its bioavailability and overall pharmacological activity.
Result of Action
These could potentially include effects on cell growth and proliferation, microbial growth, pain and inflammation signaling, and enzymatic activity .
Eigenschaften
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-25(19(28)14-7-8-21-9-15(14)20)13-10-26(11-13)17-6-5-16-22-23-18(27(16)24-17)12-3-2-4-12/h5-9,12-13H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBUDSZBJOEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=C(C=NC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)
![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)
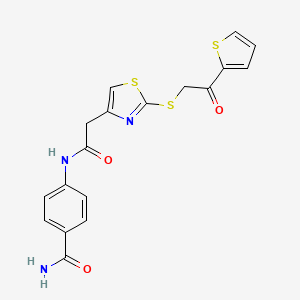
![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)
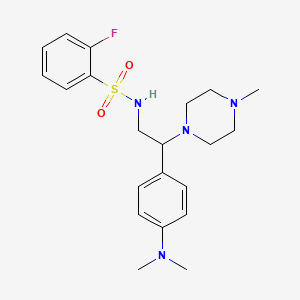
![[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2819147.png)
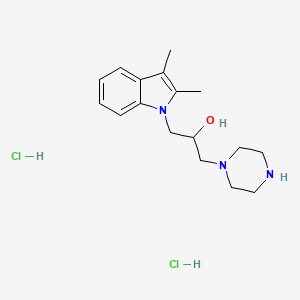
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2819149.png)
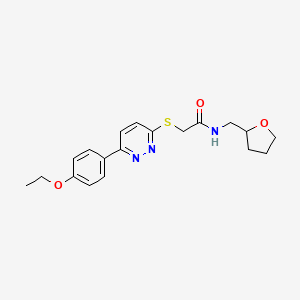
![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)

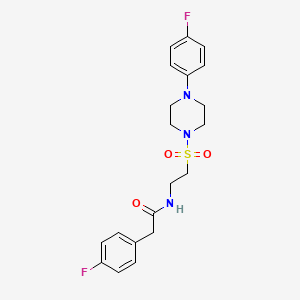
![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)
